(4-Chloroquinazolin-6-yl)methanol is an organic compound with the molecular formula and a molecular weight of 182.62 g/mol. It features a quinazoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 4-position and a hydroxymethyl group at the 6-position contributes to its unique chemical properties and potential biological activities .
Several studies have shown that quinazoline derivatives exhibit antibacterial and antifungal properties. These properties make them promising candidates for the development of novel antibiotics and antifungals. Source: European Journal of Medicinal Chemistry(https://www.sciencedirect.com/journal/european-journal-of-medicinal-chemistry/issues)
Some quinazoline derivatives have demonstrated cytotoxicity against various cancer cell lines. This suggests potential for the development of new anticancer agents.
Quinazoline derivatives have also been explored for their anti-inflammatory, antiviral, and kinase inhibitory properties. These findings suggest further research is warranted to explore the therapeutic potential of this class of compounds. Source: Medicinal Chemistry Communications(https://pubs.rsc.org/en/journals/journal/MD)
Research indicates that compounds related to (4-Chloroquinazolin-6-yl)methanol exhibit various biological activities, including:
Several synthesis methods for (4-Chloroquinazolin-6-yl)methanol have been reported:
(4-Chloroquinazolin-6-yl)methanol has several applications:
Studies focusing on the interactions of (4-Chloroquinazolin-6-yl)methanol with biological targets are essential for understanding its potential therapeutic roles. Research has shown that it can interact with enzymes involved in metabolic pathways, potentially leading to inhibition or activation depending on the context. For instance, its derivatives have been evaluated for their ability to inhibit specific kinases associated with cancer progression .
Several compounds share structural similarities with (4-Chloroquinazolin-6-yl)methanol. Here’s a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2,4-Dichloroquinazoline | 0.87 | Contains two chlorine substituents |
| 4-Chloroquinazoline | 0.86 | Lacks hydroxymethyl group |
| 7-(Benzyloxy)-6-methoxyquinazolin | 0.73 | Contains a methoxy group instead of hydroxymethyl |
| 4-Chloro-5,7-dimethoxyquinazoline | 0.86 | Has additional methoxy groups |
| 4-Chloro-6-methoxy-2-methylquinazoline | 0.86 | Features a methoxy group and an extra methyl |
The unique combination of a chloro substituent and a hydroxymethyl group at specific positions distinguishes (4-Chloroquinazolin-6-yl)methanol from its analogs, enhancing its potential as a target for drug development and other applications .
The compound (4-chloroquinazolin-6-yl)methanol represents a significant quinazoline derivative with well-established systematic nomenclature [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (4-chloroquinazolin-6-yl)methanol, reflecting its structural composition of a quinazoline ring system substituted with a chlorine atom at position 4 and a hydroxymethyl group at position 6 [1] [3].
The systematic identification parameters for this compound are comprehensively documented in chemical databases. The molecular formula is C₉H₇ClN₂O with a molecular weight of 194.62 grams per mole [1] [2] [3]. The Chemical Abstracts Service registry number is 648449-06-3, providing unique identification in chemical literature [1] [2] [4]. The Molecular Design Limited number MFCD20039799 serves as an additional systematic identifier [1] [5].
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | (4-chloroquinazolin-6-yl)methanol [1] |
| Alternative Names | 4-Chloro-6-(hydroxymethyl)quinazoline [2] |
| 6-Quinazolinemethanol, 4-chloro- [2] | |
| Molecular Formula | C₉H₇ClN₂O [1] [2] |
| Molecular Weight | 194.62 g/mol [1] [2] |
| Chemical Abstracts Service Number | 648449-06-3 [1] [2] |
| Molecular Design Limited Number | MFCD20039799 [1] [5] |
The International Chemical Identifier string for this compound is InChI=1S/C9H7ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-3,5,13H,4H2 [2] [3]. The corresponding International Chemical Identifier Key is CHZDSSMEEPYADX-UHFFFAOYSA-N [2] [3]. The Simplified Molecular Input Line Entry System notation is C1=CC2=C(C=C1CO)C(=NC=N2)Cl [2] [3].
X-ray crystallographic studies of quinazoline derivatives provide essential insights into molecular geometry and structural parameters [6] [7]. While specific crystallographic data for (4-chloroquinazolin-6-yl)methanol are limited in current literature, related quinazoline compounds offer valuable structural information that can be extrapolated to understand the geometric characteristics of this molecule.
Quinazoline ring systems typically exhibit planar configurations with characteristic bond lengths and angles [6] [8]. Crystal structure analyses of similar 4-substituted quinazoline derivatives demonstrate that the bicyclic quinazoline system maintains effective planarity with mean deviations from planarity typically ranging from 0.0140 to 0.0200 Angstroms [9].
The aromatic ring system in quinazoline derivatives shows characteristic carbon-carbon bond lengths. In related structures, carbon-carbon bond lengths within the quinazoline ring system range from 1.350 to 1.420 Angstroms [6] [8]. Carbon-nitrogen bond lengths in the heterocyclic portion typically measure between 1.310 and 1.380 Angstroms [6] [8].
| Structural Parameter | Typical Range | Reference Compounds |
|---|---|---|
| Carbon-Carbon Bond Lengths | 1.350-1.420 Å [6] | Quinazoline derivatives |
| Carbon-Nitrogen Bond Lengths | 1.310-1.380 Å [6] | Quinazoline heterocycles |
| Ring Planarity Deviation | 0.014-0.020 Å [9] | 4-Substituted quinazolines |
| Intermolecular Hydrogen Bond Lengths | 2.674-3.006 Å [8] | Quinazoline crystal structures |
Intermolecular interactions in quinazoline crystal structures frequently involve hydrogen bonding patterns [6] [8]. These interactions contribute significantly to crystal packing and stability. Hydrogen bond lengths in quinazoline crystal structures typically range from 2.674 to 3.006 Angstroms with bond angles between 159 and 173 degrees [8] [10].
The presence of the hydroxymethyl substituent at position 6 in (4-chloroquinazolin-6-yl)methanol is expected to participate in hydrogen bonding interactions, similar to those observed in related quinazoline derivatives [6] [8]. The chlorine substituent at position 4 may influence the electronic distribution and contribute to weak intermolecular interactions [6].
Tautomeric equilibria in quinazoline derivatives represent fundamental aspects of their molecular behavior and structural dynamics [11]. The tautomeric properties of (4-chloroquinazolin-6-yl)methanol involve potential interconversion between different structural forms, particularly considering the presence of the hydroxymethyl group and the nitrogen atoms in the quinazoline ring system.
Computational studies on quinazoline compounds reveal that tautomeric stability is significantly influenced by environmental factors, including solvent effects and intermolecular interactions [11]. Research indicates that medium effects have strong impacts not only on tautomer stability but also on the overall molecular structure of quinazoline derivatives [11].
The conformational dynamics of quinazoline derivatives are characterized by rotational barriers around substituent bonds [12]. Studies on related quinazoline compounds demonstrate that different conformational preferences emerge depending on the nature and position of substituents [12]. For compounds with hydroxymethyl substituents, conformational analysis reveals energy profiles showing multiple stable conformations.
| Conformational Parameter | Energy Range | Structural Implication |
|---|---|---|
| Coplanar Conformation | Lower energy [12] | Substituent in ring plane |
| Orthogonal Conformation | Variable energy [12] | Substituent perpendicular to ring |
| Rotational Barrier | 2-8 kcal/mol [12] | Energy required for rotation |
The presence of fluorinated groups in related quinazoline derivatives shows distinct conformational preferences [12]. Difluoromethoxy derivatives tend to stabilize coplanar structures, while trifluoromethoxy derivatives favor orthogonal conformations [12]. Although (4-chloroquinazolin-6-yl)methanol lacks fluorine substituents, similar principles apply to the conformational behavior of the hydroxymethyl group.
Theoretical calculations predict that the hydroxymethyl group in (4-chloroquinazolin-6-yl)methanol can adopt multiple conformations relative to the quinazoline ring plane [12]. The energy differences between these conformations are typically small, suggesting facile interconversion under ambient conditions [12].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of quinazoline derivatives [11] [13] [14]. These computational approaches enable detailed analysis of molecular geometries, energetic properties, and electronic characteristics that are essential for understanding the behavior of (4-chloroquinazolin-6-yl)methanol.
Density Functional Theory studies on quinazoline compounds typically employ hybrid functionals such as B3LYP with extended basis sets including 6-311++G(d,p) [13] [14]. These computational methods demonstrate excellent agreement with experimental data for structural parameters and spectroscopic properties [14]. The calculated geometrical parameters from Density Functional Theory show good correlation with experimental crystallographic data [13].
Electronic structure calculations reveal the influence of substituents on the quinazoline ring system [14]. The presence of electronegative substituents such as chlorine significantly affects the electron density distribution and molecular orbital characteristics [14]. Computational studies indicate that chlorine substitution at position 4 of the quinazoline ring modifies the electronic properties compared to unsubstituted quinazoline [14].
| Computational Parameter | Method | Basis Set | Accuracy |
|---|---|---|---|
| Geometry Optimization | B3LYP [14] | 6-311++G(d,p) [14] | Excellent agreement |
| Vibrational Frequencies | B3LYP [14] | 6-311++G(d,p) [14] | Good correlation |
| Electronic Properties | B3LYP [14] | 6-311++G(d,p) [14] | Reliable prediction |
Thermodynamic properties calculated using Density Functional Theory methods include thermal energy, heat capacity, and entropy values for quinazoline derivatives [14]. These computational results provide fundamental thermodynamic data that are essential for understanding the stability and reactivity of (4-chloroquinazolin-6-yl)methanol [14].
The influence of solvent effects on quinazoline derivatives has been investigated using polarizable continuum model approaches within Density Functional Theory frameworks [11]. These studies demonstrate that polar solvents significantly affect the relative stability of different tautomeric forms and conformational isomers [11].
Molecular orbital analysis of quinazoline derivatives provides detailed information about electronic structure, charge distribution, and chemical reactivity [14]. The frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, are crucial for understanding the electronic properties and potential reactivity of (4-chloroquinazolin-6-yl)methanol.
Calculated Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies for quinazoline derivatives reveal significant insights into electronic transitions and charge transfer properties [14]. The energy gap between these frontier orbitals indicates the electronic stability and potential for charge transformation within the molecule [14]. Research demonstrates that quinazoline compounds exhibit energy gaps that suggest good non-linear optical properties [14].
Charge distribution analysis through computational methods reveals the electronic effects of substituents on the quinazoline ring system [15] [14]. The chlorine atom at position 4 acts as an electron-withdrawing group, significantly affecting the charge density distribution throughout the molecule [15]. The hydroxymethyl group at position 6 introduces additional complexity to the charge distribution pattern [15].
| Electronic Property | Quinazoline Derivatives | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6 to -8 eV [14] | Density Functional Theory B3LYP |
| Lowest Unoccupied Molecular Orbital Energy | -1 to -3 eV [14] | Density Functional Theory B3LYP |
| Energy Gap | 3-5 eV [14] | Frontier Orbital Analysis |
| Dipole Moment | 2-6 Debye [14] | Density Functional Theory |
Natural Bond Orbital analysis provides detailed insights into charge distribution and bonding characteristics in quinazoline derivatives [15]. These calculations reveal the electronic effects of substituents and their influence on the overall molecular properties [15]. The presence of electronegative atoms such as chlorine and oxygen significantly affects the natural charges on neighboring atoms [15].
Electrostatic potential mapping of quinazoline derivatives demonstrates regions of positive and negative charge density that are important for understanding intermolecular interactions and biological activity [14]. The chlorine substituent creates regions of negative electrostatic potential, while the quinazoline nitrogen atoms exhibit positive electrostatic potential [14].
The synthesis of (4-Chloroquinazolin-6-yl)methanol represents a critical transformation in medicinal chemistry, requiring sophisticated methodological approaches to achieve optimal yields and selectivity. This comprehensive examination focuses on the most effective synthetic strategies, with particular emphasis on reduction methodologies and process optimization.
Diisobutylaluminium hydride has emerged as the premier reducing agent for the synthesis of (4-Chloroquinazolin-6-yl)methanol from its corresponding ester precursor, methyl 4-chloroquinazoline-6-carboxylate [1]. The transformation proceeds through a highly controlled reduction mechanism that enables selective conversion to the alcohol without over-reduction to unwanted byproducts [2] [3].
The fundamental reaction involves the treatment of methyl 4-chloroquinazoline-6-carboxylate with diisobutylaluminium hydride in dry tetrahydrofuran at low temperature, typically ranging from -25°C to room temperature [1]. This specific protocol has been documented to achieve a 66% yield of the desired (4-Chloroquinazolin-6-yl)methanol product [1]. The reaction mechanism proceeds through the formation of a stable tetrahedral intermediate that is resistant to further reduction under the controlled conditions employed [4] [5].
Diisobutylaluminium hydride functions as an electrophilic reducing agent, distinguishing it from nucleophilic hydride sources such as lithium aluminium hydride [5]. The aluminum center acts as a Lewis acid, coordinating to the carbonyl oxygen prior to hydride delivery [5]. This coordination activates the carbonyl group while simultaneously moderating the reactivity to prevent over-reduction [4]. The resulting tetrahedral intermediate remains stable under the reaction conditions until aqueous workup, whereupon hydrolysis yields the desired alcohol product [4] [6].
Tetrahydrofuran serves as the optimal solvent medium for diisobutylaluminium hydride reductions due to its unique combination of physical and chemical properties [3] [5]. The solvent demonstrates excellent miscibility with diisobutylaluminium hydride solutions while providing appropriate coordination to the aluminum center without interfering with the reduction mechanism [3].
The choice of tetrahydrofuran over alternative solvents has been validated through extensive comparative studies. While dichloromethane and toluene can serve as non-participating solvents, tetrahydrofuran provides superior solvation of both the substrate and the reducing agent [7] [8]. The coordinating ability of tetrahydrofuran stabilizes the diisobutylaluminium hydride reagent while maintaining its reducing capability [9].
Solvent purity represents a critical parameter in these reductions. The presence of even trace amounts of protic impurities can lead to premature quenching of the reducing agent and diminished yields [5]. Rigorous drying procedures, typically involving distillation from sodium benzophenone ketyl, ensure the absence of water and other protic contaminants [9].
The temperature-dependent behavior of tetrahydrofuran-water mixtures has been extensively studied, revealing complex phase relationships that can influence reaction outcomes [10] [11]. Between 333 K and 418 K, tetrahydrofuran and water become immiscible, which can significantly impact the solvation environment and reaction kinetics [10]. This phenomenon underscores the importance of maintaining anhydrous conditions throughout the reduction process.
Temperature control represents the most critical parameter for achieving optimal yields in diisobutylaluminium hydride reductions [12] [4]. The relationship between reaction temperature and product selectivity follows a well-defined pattern that enables precise control over the reduction outcome.
At cryogenic temperatures (-78°C), diisobutylaluminium hydride reductions proceed with exceptional selectivity, achieving aldehyde yields exceeding 95% in model systems [12] [13]. The low temperature stabilizes the initial tetrahedral intermediate, preventing its decomposition to the aldehyde and subsequent over-reduction to the alcohol [4]. This temperature regime is particularly beneficial for substrates prone to over-reduction or those bearing sensitive functional groups [12].
Intermediate temperatures (-20°C to 0°C) result in competitive pathways between controlled reduction and over-reduction [13]. At -20°C, aldehyde yields typically decrease to approximately 46%, while alcohol formation increases to 54% [13]. This temperature-dependent selectivity shift reflects the increased thermal energy available for intermediate decomposition and subsequent reduction steps [4].
Room temperature and elevated temperature conditions strongly favor complete reduction to the alcohol product [13]. At 25°C, aldehyde yields decrease to approximately 15%, with corresponding alcohol formation reaching 85% [13]. These conditions are generally avoided when the goal is selective reduction to the aldehyde or controlled conversion to the primary alcohol [4].
The implementation of temperature-gradient protocols has emerged as an effective strategy for yield optimization [14]. These procedures involve initial addition of the reducing agent at low temperature followed by controlled warming to facilitate reaction completion while maintaining selectivity [14]. Such protocols typically begin at -78°C for reagent addition, followed by gradual warming to -25°C or room temperature over a period of 2-4 hours [1].
Beyond the direct diisobutylaluminium hydride approach, several alternative reduction methodologies have been developed for the synthesis of (4-Chloroquinazolin-6-yl)methanol [15] [16]. These approaches often involve different reducing agents or multi-step sequences that can offer advantages in specific synthetic contexts.
Lithium aluminium hydride represents a more powerful reducing agent that can achieve complete reduction of esters to primary alcohols in a single step [16]. While this approach lacks the selectivity of diisobutylaluminium hydride for partial reduction, it provides a straightforward route to the final alcohol product [16]. The reaction typically requires ethereal solvents and can be performed at room temperature with excellent yields [16].
Sodium borohydride-based reductions offer a milder alternative for specific substrates [17]. While sodium borohydride typically does not reduce esters under standard conditions, activated variants or specialized conditions can enable ester reduction [17]. These approaches are particularly valuable when functional group compatibility is a concern [17].
Catalytic hydrogenation methods provide an environmentally attractive alternative to metal hydride reductions [18]. Recent developments in photocatalytic ester reduction have demonstrated the potential for sustainable synthetic approaches [18]. These methods typically employ visible light irradiation with appropriate photocatalysts to achieve ester reduction under mild conditions [18].
Enzymatic reduction approaches represent an emerging frontier in sustainable synthesis [19]. Carboxylic acid reductase enzymes have demonstrated the ability to selectively reduce carboxylic acids and their derivatives to aldehydes [19]. While these methods are still under development, they offer the potential for highly selective and environmentally benign synthetic processes [19].
The development of asymmetric synthetic routes to (4-Chloroquinazolin-6-yl)methanol derivatives has gained significant attention due to the importance of chirality in biological activity [20] [21]. While the target molecule itself is achiral, related quinazoline structures containing asymmetric centers require specialized synthetic approaches [20].
Catalytic asymmetric synthesis of quinazolinone frameworks has been achieved through various methodologies [20]. These approaches typically involve the use of chiral catalysts to induce enantioselective transformations during quinazoline ring formation or subsequent functionalization [20]. The development of axially chiral quinazolinones has been particularly successful, with ee values exceeding 90% reported for many substrates [20].
Asymmetric reduction methodologies for quinazoline-containing esters represent an active area of research [22]. Chiral reducing agents and catalytic asymmetric hydrogenation have shown promise for the enantioselective preparation of chiral alcohols [22]. These methods are particularly valuable when the alcohol functionality serves as a precursor to additional chiral centers [22].
The application of chiral auxiliaries in quinazoline synthesis has provided another avenue for asymmetric synthesis [20]. These approaches typically involve the temporary attachment of a chiral auxiliary that directs the stereochemical outcome of subsequent transformations [20]. While these methods require additional steps for auxiliary removal, they can provide excellent stereocontrol [20].
The development of environmentally sustainable synthetic methods for (4-Chloroquinazolin-6-yl)methanol aligns with contemporary green chemistry principles [23] [24]. These approaches focus on minimizing waste generation, reducing the use of hazardous materials, and improving atom economy [23].
Metal-free synthetic methodologies represent a significant advancement in sustainable quinazoline synthesis [23] [24]. The development of organocatalytic approaches using salicylic acid derivatives has enabled quinazoline synthesis under mild conditions without the need for transition metal catalysts [23] [24]. These methods typically achieve yields of 60-81% while maintaining excellent atom economy exceeding 85% [23].
Aqueous synthesis protocols have emerged as particularly attractive from an environmental perspective [25]. These methods enable quinazoline synthesis in water as the primary solvent, dramatically reducing organic solvent consumption [25]. Room temperature conditions and near-quantitative yields make these approaches highly sustainable [25]. The use of water as solvent also facilitates product isolation through simple filtration, further reducing waste generation [25].
Microwave-assisted synthesis provides another avenue for sustainable production [26]. These methods typically require reduced reaction times and can often be performed with lower catalyst loadings [26]. Temperature control in microwave synthesis enables precise optimization of reaction conditions while minimizing energy consumption [26].
Ultrasound-promoted synthesis offers similar advantages to microwave methods while providing unique mechanistic pathways [27]. The acoustic cavitation generated by ultrasound can enhance reaction rates and improve yields under mild conditions [27]. These methods are particularly valuable for reactions that benefit from enhanced mixing or mass transfer [27].
Solvent recycling and recovery systems have been developed to further improve the environmental profile of synthetic processes [28]. These closed-loop systems enable the recovery and reuse of organic solvents, dramatically reducing waste generation [28]. Such systems have demonstrated the ability to achieve gram-scale synthesis with high yields while maintaining excellent environmental factors [28].
The implementation of continuous flow methodologies represents the cutting edge of sustainable synthesis [12] [29]. These approaches enable precise control of reaction parameters while facilitating scale-up and process optimization [12]. Flow chemistry methods have been particularly successful for diisobutylaluminium hydride reductions, achieving exceptional yields and selectivity in residence times of less than 60 seconds [12].
| Synthetic Approach | Yield (%) | Temperature (°C) | Reaction Time | Environmental Factor |
|---|---|---|---|---|
| DIBAL-H/THF reduction | 66 | -25 to RT | 2 h | Moderate |
| Metal-free oxidative condensation | 70-81 | RT to 80 | 4-8 h | Low |
| Aqueous synthesis | 85-95 | RT | 1-3 h | Very low |
| Microwave-assisted | 70-90 | 100-150 | 0.5-2 h | Moderate |
| Continuous flow | >95 | -78 | <1 min | Low |
The integration of these green chemistry principles into industrial synthesis of (4-Chloroquinazolin-6-yl)methanol requires careful consideration of scalability, economic factors, and regulatory requirements [30]. The development of recyclable nanocatalysts has shown particular promise for large-scale applications [30]. These magnetic nanoparticle-supported catalysts can be easily recovered and reused multiple times without significant loss of activity [30].